molecular formula C9H13NO2 B8294723 5-Methoxymethoxymethyl-2-methylpyridine

5-Methoxymethoxymethyl-2-methylpyridine

Cat. No.: B8294723
M. Wt: 167.20 g/mol
InChI Key: LDBXFVPJTHNSTQ-UHFFFAOYSA-N
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Description

5-Methoxymethoxymethyl-2-methylpyridine is a substituted pyridine derivative characterized by a methoxymethoxymethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is synthesized via a nucleophilic substitution reaction starting from 6-methyl-3-pyridinemethanol. Sodium hydride in tetrahydrofuran (THF) deprotonates the alcohol, followed by reaction with chloromethyl methyl ether, yielding the target compound with a 74% efficiency under optimized conditions (85–87°C, 0.5 mmHg) . Its structure combines ether and methyl functionalities, making it a versatile intermediate in organic synthesis, particularly for introducing protected hydroxyl groups or as a precursor in pharmaceutical chemistry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-(methoxymethoxymethyl)-2-methylpyridine

InChI

InChI=1S/C9H13NO2/c1-8-3-4-9(5-10-8)6-12-7-11-2/h3-5H,6-7H2,1-2H3

InChI Key

LDBXFVPJTHNSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)COCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table compares 5-Methoxymethoxymethyl-2-methylpyridine with structurally related pyridine compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 5-(methoxymethoxymethyl), 2-methyl C${10}$H${15}$NO$_{3}$ 197.23 g/mol High-yield synthesis (74%); used as a protected alcohol intermediate. Ether groups enhance solubility in polar solvents.
5-(Chloromethyl)-2-methoxypyridine 5-(chloromethyl), 2-methoxy C${7}$H${8}$ClNO 157.60 g/mol Reactive chloromethyl group enables alkylation reactions. Requires sealed storage away from flammables due to instability .
3-Iodo-2-methoxy-5-methylpyridine 3-iodo, 2-methoxy, 5-methyl C${7}$H${8}$INO 249.05 g/mol Iodo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight and halogen reactivity differ from methoxy derivatives.
5-Methoxy-4-methylpyridin-3-amine•HCl 5-methoxy, 4-methyl, 3-amine C${7}$H${11}$ClN$_{2}$O 174.63 g/mol Amino group enhances solubility in acidic conditions; used in drug synthesis (e.g., kinase inhibitors).
2-Methoxy-5-methylnicotinonitrile 2-methoxy, 5-methyl, 3-cyano C${8}$H${8}$N$_{2}$O 148.16 g/mol Nitrile group enables nucleophilic additions. Lower molecular weight and polar nitrile affect crystallinity.
2-Methoxy-5-methylpyridin-4-amine 2-methoxy, 5-methyl, 4-amine C${7}$H${10}$N$_{2}$O 138.17 g/mol Amine substituent allows for hydrogen bonding; potential precursor in heterocyclic drug design.
5-Amino-2-methoxypyridine 5-amino, 2-methoxy C${6}$H${8}$N$_{2}$O 124.14 g/mol Amino group increases basicity (pKa ~4.5). Melting point: 29–31°C; used in dye and agrochemical synthesis.

Key Comparative Insights:

Reactivity: Chloromethyl (5-(Chloromethyl)-2-methoxypyridine) and iodo (3-Iodo-2-methoxy-5-methylpyridine) substituents are more reactive in substitution reactions than the methoxymethoxymethyl group, which is sterically hindered and stable under basic conditions . Nitrile (2-Methoxy-5-methylnicotinonitrile) and amine (5-Amino-2-methoxypyridine) groups enable distinct reaction pathways, such as cyano hydrolysis or diazotization .

Solubility and Stability :

  • Ether-containing derivatives (e.g., this compound) exhibit higher solubility in polar aprotic solvents compared to halogenated analogs.
  • Chloromethyl derivatives require stringent storage conditions due to hydrolytic sensitivity, whereas methoxymethoxymethyl groups offer improved stability .

Pharmaceutical Relevance: Amino-substituted pyridines (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) are prevalent in kinase inhibitor scaffolds, while methoxymethoxymethyl derivatives serve as masked alcohol intermediates in prodrug synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxymethoxymethyl-2-methylpyridine, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methoxymethyl groups can be introduced via alkylation of 2-methylpyridine derivatives using methoxymethyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction efficiency is enhanced by controlling temperature (0–5°C) and using catalysts like tetrabutylammonium bromide (TBAB) .
  • Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-/13C^{13}C-NMR. Compare spectroscopic data with PubChem entries for analogous pyridine derivatives .

Q. How should researchers address challenges in characterizing the stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., demethylated analogs). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of the methoxymethoxymethyl group in electrophilic substitution reactions?

  • Methodology : Perform comparative studies under controlled conditions (solvent polarity, temperature, catalyst loading). For example, evaluate Friedel-Crafts acylation reactivity in dichloromethane vs. DMF. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model electron density distribution and predict regioselectivity .
  • Data Analysis : Cross-reference experimental results with crystallographic data (e.g., Cambridge Structural Database) for similar pyridine derivatives to validate substituent effects .

Q. How can researchers design experiments to assess the compound’s potential as a ligand in catalytic asymmetric synthesis?

  • Methodology : Screen chiral complexes (e.g., with Rh or Pd) in model reactions like hydrogenation or cross-coupling. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare performance with ligands bearing modified methoxy groups (e.g., 5-methoxy-4-methylpyridin-3-amine•HCl) to isolate steric/electronic contributions .

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays (IC50_{50} measurements). Leverage PubChem BioActivity data for structurally related compounds (e.g., 5-fluoro-2-methoxypyridin-4-amine) to guide SAR analysis .

Methodological Best Practices

  • Data Validation : Cross-check experimental NMR shifts with predicted values from ACD/Labs or ChemDraw. Discrepancies >0.2 ppm warrant re-evaluation of purity or structural assignments .
  • Safety Protocols : Follow guidelines for pyridine derivatives (e.g., use fume hoods, PPE). For spills, avoid dust generation and dispose via certified hazardous waste channels, as outlined in safety data sheets for analogs like 5-ethyl-2-methylpyridine .

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